molecular formula C12H14N4S B13129142 N,N-Dimethyl-4-(methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine CAS No. 95033-61-7

N,N-Dimethyl-4-(methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine

Cat. No.: B13129142
CAS No.: 95033-61-7
M. Wt: 246.33 g/mol
InChI Key: MKMPPUUFLZRSJE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a phenyl group, a methylthio group, and two dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(methylthio)-6-phenyl-1,3,5-triazine-2-amine with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine may involve large-scale batch or continuous processes. The starting materials are typically fed into a reactor, where they undergo the necessary chemical transformations under controlled conditions. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the desired product. The final product is obtained in high purity and yield, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced to a dihydrotriazine derivative using reducing agents like sodium borohydride.

    Substitution: The dimethylamine groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature around 25-30°C.

    Reduction: Sodium borohydride, ethanol as solvent, temperature around 0-5°C.

    Substitution: Various amines or thiols, organic solvents like dichloromethane, temperature around 25-30°C.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Substituted triazine derivatives with different functional groups.

Scientific Research Applications

N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(methylthio)-1-naphthalenamine
  • N,N-Dimethyl-4-(methylthio)benzenesulfonamide
  • 2,4-Disubstituted thiazoles

Uniqueness

N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups and the triazine ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts.

Properties

CAS No.

95033-61-7

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

N,N-dimethyl-4-methylsulfanyl-6-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H14N4S/c1-16(2)11-13-10(14-12(15-11)17-3)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

MKMPPUUFLZRSJE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)C2=CC=CC=C2)SC

Origin of Product

United States

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